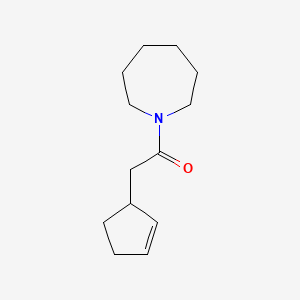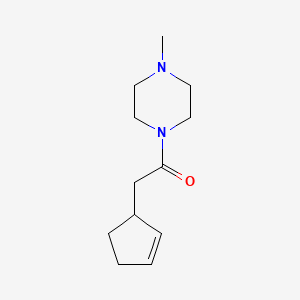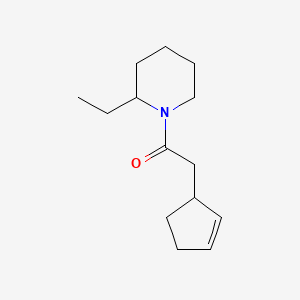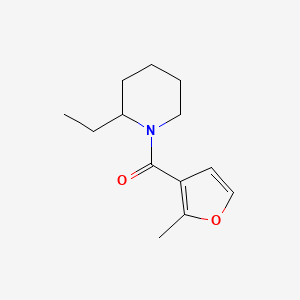
N-propan-2-yl-3-pyridin-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propan-2-yl-3-pyridin-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 plays a crucial role in the sensation of pain and temperature, and its inhibition has been shown to have potential benefits in treating various pain-related disorders.
Mécanisme D'action
N-propan-2-yl-3-pyridin-3-ylpropanamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger the release of neurotransmitters, leading to the sensation of pain. By inhibiting TRPV1, N-propan-2-yl-3-pyridin-3-ylpropanamide reduces the influx of calcium ions, thereby reducing pain sensation.
Biochemical and Physiological Effects:
N-propan-2-yl-3-pyridin-3-ylpropanamide has been shown to have potent analgesic effects in various animal models of pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain. The compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-propan-2-yl-3-pyridin-3-ylpropanamide is its selectivity for the TRPV1 ion channel. This selectivity reduces the likelihood of off-target effects, making it a useful tool for studying the role of TRPV1 in pain sensation. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-propan-2-yl-3-pyridin-3-ylpropanamide. One area of interest is the development of more soluble analogs of the compound, which would improve its pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of the compound for its potential therapeutic applications. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-propan-2-yl-3-pyridin-3-ylpropanamide involves a multistep process that begins with the reaction of 3-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with propanoyl chloride to form the final product, N-propan-2-yl-3-pyridin-3-ylpropanamide.
Applications De Recherche Scientifique
N-propan-2-yl-3-pyridin-3-ylpropanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain.
Propriétés
IUPAC Name |
N-propan-2-yl-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)13-11(14)6-5-10-4-3-7-12-8-10/h3-4,7-9H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQRFZPLKBSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-3-pyridin-3-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)



